2-Oxo-6-propylpiperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-propylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6-propylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include functionalized piperidines, hydroxyl derivatives, and substituted piperidines .
Scientific Research Applications
2-Oxo-6-propylpiperidine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of functionalized β-lactam N-heterocycles and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor for specific proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-6-propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor for certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-2-piperidinecarboxylic acid: Another piperidine derivative with similar structural features.
2-Piperidone-6-carboxylic acid: Shares the piperidine core structure and exhibits similar chemical properties.
Uniqueness
2-Oxo-6-propylpiperidine-4-carboxylic acid is unique due to its specific propyl substitution, which may confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-oxo-6-propylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-3-7-4-6(9(12)13)5-8(11)10-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
VEBKQZCEKFBOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(CC(=O)N1)C(=O)O |
Origin of Product |
United States |
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